ethyl 4,6-dibromonicotinate
Description
Ethyl 4,6-dibromonicotinate (CAS: 1261269-75-3) is a brominated nicotinic acid derivative with the molecular formula C₈H₇Br₂NO₂ and a molecular weight of 308.95 g/mol . Structurally, it features bromine atoms at the 4- and 6-positions of the pyridine ring and an ethyl ester group at the 3-position (Figure 1). This compound is commonly used as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in cross-coupling reactions due to the reactivity of its bromine substituents. Key suppliers list prices ranging from €245.00/100 mg to €891.00/g, reflecting its high purity and specialized applications .
Properties
IUPAC Name |
ethyl 4,6-dibromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJKXZZBGKWACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704823 | |
| Record name | Ethyl 4,6-dibromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261269-75-3 | |
| Record name | Ethyl 4,6-dibromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,6-dibromopyridine-3-carboxylate typically involves the bromination of ethyl pyridine-3-carboxylate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 4 and 6 positions of the pyridine ring .
Industrial Production Methods: In an industrial setting, the production of ethyl 4,6-dibromopyridine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atoms at positions 4 and 6 activate the pyridine ring for nucleophilic substitution due to their electron-withdrawing effects. Common nucleophiles include amines, alkoxides, and thiols.
Example Reaction with Amines :
Ethyl 4,6-dibromonicotinate reacts with primary amines under basic conditions (e.g., Cs₂CO₃) to form substituted aminonicotinates. For instance, in a palladium-catalyzed coupling with ethyl 4-aminobenzoate, the bromine atoms are displaced to yield bis-aminated products .
| Reaction Conditions | Outcome |
|---|---|
| Catalyst: Pd(OAc)₂, BINAP | Formation of ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate |
| Solvent: Toluene, 130°C, 20h | Yield: Not explicitly reported |
Competitive Reactivity :
The 4-bromine is more reactive than the 6-bromine due to steric and electronic factors, enabling selective mono-substitution under controlled conditions.
Transition Metal-Catalyzed Cross-Couplings
The bromine substituents facilitate participation in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are critical for constructing complex heterocycles.
Suzuki Coupling Example :
this compound reacts with boronic acids in the presence of Pd catalysts (e.g., PdCl₂(dppf)) to form biaryl derivatives. A similar compound, mthis compound, has been used in aryl-aryl bond formations with yields up to 92% under optimized conditions .
| Catalyst System | Base | Solvent | Yield |
|---|---|---|---|
| PdCl₂(dppf)·DCM, CsF | CsF | DME | 92% |
Buchwald-Hartwig Amination :
Palladium-catalyzed amination with aryl amines proceeds efficiently at elevated temperatures, yielding diamino-substituted nicotinates .
Ester Group Transformations
The ethyl ester moiety undergoes typical ester reactions, including hydrolysis, transesterification, and reduction.
Hydrolysis :
Under basic conditions (e.g., NaOH/EtOH), the ester hydrolyzes to 4,6-dibromonicotinic acid. Acidic hydrolysis (HCl/H₂O) yields the same product but with slower kinetics.
Reduction :
Lithium aluminum hydride (LiAlH₄) reduces the ester to the corresponding alcohol, 4,6-dibromonicotinyl alcohol, though this reaction is less explored due to competing dehalogenation risks.
Comparative Reactivity with Analogues
This compound exhibits distinct reactivity compared to mono-brominated or differently substituted analogues:
| Compound | Key Reactivity Differences |
|---|---|
| Ethyl 5-bromonicotinate | Single bromine limits cross-coupling sites |
| Ethyl 4,6-dichloronicotinate | Chlorine substituents reduce electrophilicity |
| Mthis compound | Faster ester hydrolysis due to methyl group |
Mechanistic Considerations
-
Electronic Effects : Bromine atoms decrease electron density at the pyridine ring, enhancing susceptibility to nucleophilic attack.
-
Steric Factors : The 6-bromine creates steric hindrance, slowing substitution at the adjacent position.
-
Catalyst Choice : Bulky ligands (e.g., BINAP) improve selectivity in coupling reactions by mitigating undesired side reactions .
Scientific Research Applications
ethyl 4,6-dibromonicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4,6-dibromopyridine-3-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in the synthesis of various derivatives with potential biological activity. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl 4,6-dibromonicotinate with structurally related nicotinate esters, focusing on substituent effects, physicochemical properties, and applications.
Ethyl 5,6-Dibromonicotinate
- CAS : 1190862-68-0
- Formula: C₈H₇Br₂NO₂
- Molecular Weight : 308.95 g/mol
- Key Differences: Bromine substituents are located at the 5- and 6-positions instead of 4 and 5. Density: 1.823±0.06 g/cm³, indicative of similar packing efficiency despite positional isomerism . Applications: Used in synthesizing CRAC (calcium release-activated calcium) channel modulators, highlighting its role in targeting ion channels .
Ethyl 5-Bromo-4,6-dichloronicotinate
- CAS : 1192263-86-7
- Formula: C₈H₆BrCl₂NO₂
- Molecular Weight : 298.95 g/mol
- Key Differences: Mixed halogen substituents (Br at 5, Cl at 4 and 6) result in reduced molecular weight compared to dibromo analogs. Applications: Likely used in Suzuki-Miyaura couplings, where chlorine and bromine offer divergent reactivity for selective functionalization .
Ethyl 4,6-Dichloronicotinate
- CAS : 40296-46-6
- Formula: C₈H₇Cl₂NO₂
- Molecular Weight : 220.05 g/mol
- Physical State: Melting point 32–34°C, making it a low-melting solid, unlike the dibromo analogs, which are likely solids at room temperature . Reactivity: Less reactive in cross-coupling reactions compared to brominated analogs due to weaker C–Cl bonds .
Ethyl 4,6-Dihydroxynicotinate
- CAS : 6975-44-6
- Formula: C₈H₉NO₄
- Molecular Weight : 183.16 g/mol
- Key Differences :
- Hydroxyl groups replace halogens, increasing polarity (Topological Polar Surface Area = 39.2 ) and reducing synthetic versatility for halogen-based reactions .
- Hazards : Classified as harmful by inhalation, skin contact, and ingestion, similar to brominated analogs but with distinct handling protocols .
Biological Activity
Ethyl 4,6-dibromonicotinate (C8H7Br2NO2) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C8H7Br2NO2 |
| Molar Mass | 308.95 g/mol |
| Density | 1.823 g/cm³ |
| Boiling Point | Not specified |
This compound is primarily investigated for its role as an inhibitor in various biological pathways. Its structural similarity to other nicotinic compounds suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous physiological processes including neurotransmission and inflammation.
1. Inhibition of Inflammatory Pathways
Research indicates that derivatives of nicotinic acids can modulate inflammatory responses. This compound has been shown to inhibit the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial for the regulation of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
2. Antioxidant Activity
Studies have suggested that compounds similar to this compound exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is essential in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Case Studies
Several case studies have explored the biological effects of this compound:
-
Case Study 1: Anti-inflammatory Effects
A study evaluated the compound's ability to reduce inflammation in a murine model of arthritis. Mice treated with this compound showed a significant decrease in paw swelling and reduced levels of inflammatory markers compared to control groups . -
Case Study 2: Neuroprotective Effects
Another investigation focused on neuroprotective properties in models of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound led to improved neuronal survival rates and reduced apoptosis markers .
Research Findings
Recent research has provided insights into the pharmacological potential of this compound:
- Anti-cancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve modulation of signaling pathways related to cell survival and growth .
- Cardiovascular Benefits : this compound has been investigated for its effects on cardiovascular health. In vitro studies indicate that it may improve endothelial function and reduce atherosclerotic plaque formation through its anti-inflammatory actions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
